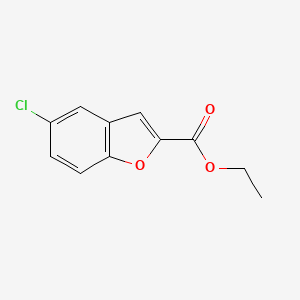

5-(Chloromethyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

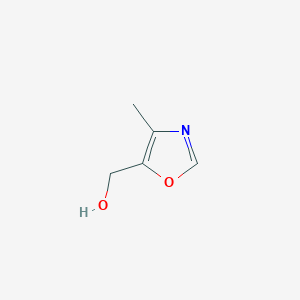

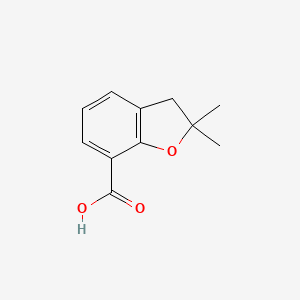

The compound 5-(Chloromethyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole is a derivative of 1,2,4-oxadiazole, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring. The presence of the chloromethyl and nitrophenyl groups suggests that this compound could serve as a versatile intermediate in organic synthesis, potentially useful for further chemical transformations.

Synthesis Analysis

The synthesis of related 1,2,4-oxadiazole compounds has been explored in various studies. For instance, 5-(Difluoroiodomethyl)-3-phenyl-1,2,4-oxadiazole was synthesized by iodination of the corresponding zinc reagent of 5-(bromodifluoromethyl)-3-phenyl-1,2,4-oxadiazole . Although the specific synthesis of 5-(Chloromethyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole is not detailed in the provided papers, similar methodologies could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of 1,2,4-oxadiazole derivatives is characterized by the 1,2,4-oxadiazole ring. The chloromethyl and nitrophenyl substituents would influence the electronic properties of the molecule, potentially affecting its reactivity and the types of reactions it can undergo. The exact molecular structure analysis of 5-(Chloromethyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole would require further studies, including spectroscopic and crystallographic techniques, which are not discussed in the provided papers.

Chemical Reactions Analysis

The chemical reactivity of 1,2,4-oxadiazole derivatives has been investigated, with studies showing that these compounds can undergo various reactions. For example, 3-amino-4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]furazan, a related compound, was found to undergo acylation, oxidation to azo and nitro groups, and reactions with N- and S-nucleophilic reagents . These findings suggest that 5-(Chloromethyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole could also participate in similar reactions, making it a multifunctional synthon for the synthesis of other heterocyclic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-(Chloromethyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole would be influenced by its functional groups. The chloromethyl group is likely to make the compound a good alkylating agent, while the nitro group could confer electron-withdrawing properties, affecting the compound's acidity and stability. The papers provided do not offer specific data on the physical and chemical properties of this compound, but such properties can be inferred based on the behavior of similar molecules .

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Synthesis of S-substituted Derivatives : Research has shown the synthesis of S-substituted derivatives from 3-nitrobenzoic acid, leading to compounds with significant antibacterial activity against both gram-negative and gram-positive bacteria. This indicates the potential of 5-(Chloromethyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole derivatives for medicinal applications (Aziz‐ur‐Rehman et al., 2013).

Multifunctional Synthon for Synthesis : The compound has been identified as a multifunctional synthon for synthesizing 1,2,5-oxadiazole derivatives, highlighting its versatility in organic synthesis. Its reactivity with various nucleophilic reagents and the potential for transformation of the oxadiazole ring were explored, demonstrating its utility in the development of novel chemical entities (Stepanov et al., 2019).

Applications in Material Science

- Corrosion Inhibition : Oxadiazole derivatives have been evaluated as corrosion inhibitors for mild steel in acidic environments. The high inhibition efficiency suggests their potential application in protecting metals against corrosion, contributing to the durability of materials in industrial applications (Kalia et al., 2020).

Chemical Transformations

- Non-reductive Decyanation Pathway : The reaction of 5-(chloromethyl)-3-substituted-phenyl-1,2,4-oxadiazoles with KCN has led to the discovery of a novel decyanation process. This process enables the transformation of trisubstituted acetonitriles into alkanes, opening new avenues for synthetic organic chemistry (Sağırlı & Dürüst, 2018).

Antimicrobial Activity

- Synthesis and Antibacterial Activity : Novel derivatives synthesized from 5-(chloromethyl)-3-substitutedphenyl-1,2,4-oxadiazole have shown significant antibacterial activity, particularly against Bacillus subtilis and Staphylococcus aureus. This suggests the potential of these compounds in developing new antibacterial agents (Rai et al., 2010).

Safety And Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. It’s important to handle all chemicals with appropriate safety precautions.

Zukünftige Richtungen

Future research on this compound could involve further exploration of its synthesis, characterization of its properties, and investigation of its potential applications, such as in pharmaceuticals or materials science.

Please note that this is a general overview and the specific details could vary for the compound “5-(Chloromethyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole”.

Eigenschaften

IUPAC Name |

5-(chloromethyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClN3O3/c10-5-8-11-9(12-16-8)6-2-1-3-7(4-6)13(14)15/h1-4H,5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJMVUDOJNDEBTE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NOC(=N2)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClN3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10383937 |

Source

|

| Record name | 5-(chloromethyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10383937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Chloromethyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole | |

CAS RN |

6595-78-4 |

Source

|

| Record name | 5-(chloromethyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10383937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(4-chlorophenyl)-6H-1,3-thiazin-5-yl]ethan-1-one](/img/structure/B1351185.png)